[1,1'-Biphenyl]-2-yl(methyl)sulfane

Conductive polymers Radical cation chemistry Molecular electronics

Ortho-methylthio substitution creates a redox-tunable atropisomeric handle with minimal torsion angle change upon oxidation—critical for maintaining π-conjugation in conductive polymers and optimizing Au-S to Co(III) distance in HER electrocatalysis. POPd-catalyzed Suzuki-Miyaura compatible. Research quantities 95%+ purity; bulk available.

Molecular Formula C13H12S
Molecular Weight 200.30 g/mol
CAS No. 19813-75-3
Cat. No. B6315488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-2-yl(methyl)sulfane
CAS19813-75-3
Molecular FormulaC13H12S
Molecular Weight200.30 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyULQHZYNDLXOCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 19813-75-3 Technical Overview: [1,1'-Biphenyl]-2-yl(methyl)sulfane Procurement Guide


[1,1'-Biphenyl]-2-yl(methyl)sulfane (CAS: 19813-75-3) is an ortho-methylthio-substituted biphenyl sulfide with the molecular formula C₁₃H₁₂S and an exact mass of 200.06597156 Da [1]. The compound features a methylthio (-SCH₃) group at the 2-position of the biphenyl scaffold, with computed XLogP3 of 4.4 and a topological polar surface area of 25.3 Ų [1]. This sulfur-containing biphenyl derivative is commercially available at purity specifications ranging from ≥95% to 99%, with pricing varying by supplier and quantity [2].

CAS 19813-75-3: Why Ortho-Methylthio Position Matters for Biphenyl Procurement


Generic substitution among biphenyl methylthio isomers (ortho-, meta-, para-) is scientifically unsound. The ortho-substitution pattern in [1,1'-Biphenyl]-2-yl(methyl)sulfane creates distinct stereoelectronic properties fundamentally different from its 3- and 4-substituted analogs. Quantum chemical studies demonstrate that ortho-methylthio substitution produces the smallest change in biphenyl torsion angle upon electron removal—a property not shared by other substitution patterns [1]. Additionally, the ortho-methylthio substituent confers a rotational barrier effect approximately equivalent to that of chlorine (~40 kJ/mol), whereas oxidation to methylsulfonyl increases this barrier significantly, providing a tunable conformational handle unavailable in meta or para analogs [2]. These position-specific electronic characteristics directly impact performance in radical cation chemistry and electrocatalytic applications, making isomer substitution experimentally invalid.

CAS 19813-75-3: Quantified Differentiation Evidence for Scientific Procurement


Radical Cation Conformational Stability: Minimal Torsion Change Versus Methoxyl Analog

In TD-B3LYP quantum chemical computations, the introduction of the oxidizable SCH₃ (methylthio) substituent produces the smallest change in torsion angle in the biphenyl unit upon removal of an electron, compared with other substituent types evaluated. This minimal conformational perturbation upon oxidation is a distinguishing feature for applications requiring stable radical cation geometry [1].

Conductive polymers Radical cation chemistry Molecular electronics

Electrocatalytic Hydrogen Evolution: Biphenyl Spacer Enables Tunable Overpotential Control

A2B-type Coᴵᴵᴵcorroles incorporating 4′-(methylthio)biphenyl moieties (compounds 4a-4c) were directly compared with analogs bearing 4-(methylthio)phenyl rings (compounds 2a-2d). The biphenyl-extended system enables fine-tuning of the distance between the Au-S anchoring bond and the Coᴵᴵᴵ catalytic center, providing an additional modulatory parameter for electrocatalytic properties that the phenyl-bridged analog lacks [1].

Electrocatalysis Hydrogen evolution reaction Surface modification

Synthetic Accessibility: POPd-Catalyzed Suzuki Coupling for Methylthio-Biphenyl Construction

The synthesis of unsymmetrical biaryls bearing methylthio groups is achieved using the air-stable palladium-phosphinous acid complex [(t-Bu)₂P(OH)]₂PdCl₂ (POPd) as catalyst. This catalyst system tolerates sulfur-containing substrates without deactivation—a common limitation of conventional Pd catalysts in the presence of thioether groups. The method successfully couples a variety of substituted bromobenzenes having electron-withdrawing and electron-donating groups in para and meta positions with 3-methylthiophenylboronic acid [1].

Cross-coupling Suzuki-Miyaura Palladium catalysis

Oxidation-State Tunable Rotational Barrier: Sulfide Versus Sulfonyl Conformational Control

Quantum chemical calculations on ortho-substituted biphenyls reveal that an ortho-methylthio (-SCH₃) substituent produces a rotational barrier of approximately 40 kJ/mol, equivalent to the barrier imposed by an ortho-chlorine substituent. Upon oxidation to the corresponding ortho-methylsulfonyl (-SO₂CH₃) group, the rotational barrier increases significantly—providing a redox-switchable conformational lock not available with simple alkyl or halogen substituents [1].

Conformational analysis Atropisomerism Molecular switches

CAS 19813-75-3: Recommended Application Scenarios Based on Evidence


Conductive Polymer and Organic Electronic Material Development

Researchers designing conductive polymers and organic electronic materials should prioritize [1,1'-Biphenyl]-2-yl(methyl)sulfane over alternative biphenyl derivatives when minimal conformational change upon oxidation is required. The compound's SCH₃ substituent—along with OCH₃—produces the smallest torsion angle change in the biphenyl unit during radical cation formation, a critical parameter for maintaining π-conjugation and charge transport efficiency in doped conductive polymers [1].

Electrocatalyst Design with Spatially Tunable Active Sites

Scientists developing surface-modified electrodes for hydrogen evolution reaction (HER) electrocatalysis should select 4′-(methylthio)biphenyl-based molecular architectures over simple methylthiophenyl analogs. The extended biphenyl spacer provides an additional design parameter—the Au-S to Coᴵᴵᴵ distance—that can be fine-tuned independently of electronic substituent effects to optimize electrocatalytic efficiency [1].

Synthesis of Unsymmetrical Methylthio-Containing Biaryls via Suzuki Coupling

Synthetic chemists requiring methylthio-substituted biphenyl building blocks should utilize the POPd-catalyzed Suzuki-Miyaura methodology, which tolerates the sulfur-containing methylthio group without catalyst deactivation. This air-stable palladium-phosphinous acid catalyst system enables coupling of diverse aryl bromides with methylthiophenylboronic acids, providing reliable access to [1,1'-Biphenyl]-2-yl(methyl)sulfane and related unsymmetrical biaryls [1].

Redox-Responsive Molecular Switch and Chiral Stationary Phase Design

Investigators developing stimuli-responsive molecular systems, atropisomeric chiral stationary phases, or molecular machines should leverage the oxidation-state-dependent conformational properties of ortho-methylthio biphenyls. The baseline rotational barrier of ~40 kJ/mol (equivalent to ortho-chlorine) increases upon oxidation to methylsulfonyl, creating a redox-switchable atropisomeric system with two distinct conformational states [1].

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